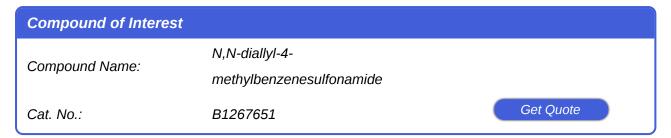


A Comparative Guide to the Spectroscopic Analysis of N,N-diallyl-4methylbenzenesulfonamide

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This guide provides a detailed spectroscopic analysis of **N,N-diallyl-4-methylbenzenesulfonamide**, with a primary focus on its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. For comparative purposes, spectral data for analogous sulfonamide structures are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of synthesized molecules.

Data Presentation: NMR Spectral Data

The following tables summarize the 1 H and 13 C NMR spectral data for **N,N-diallyI-4-methylbenzenesulfonamide** and a comparable N-substituted sulfonamide. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison



Compound	Aromatic Protons (Ar- H)	Allyl Protons (=CH, =CH ₂) **	Allyl Protons (N- CH ₂) **	Methyl Protons (Ar- CH ₃)	Solvent
N,N-diallyl-4- methylbenze nesulfonamid e	7.65 (d, 2H), 7.29-7.21 (m, 2H)	5.66 (m, 2H), 5.20 (d, 4H)	~3.8 (d, 4H)*	2.38 (s, 3H)	CDCl₃
N-Allyl-N- benzyl-4- methylbenze nesulfonamid e	7.71 (d, 2H), 7.35-7.25 (m, 7H)	5.75 (m, 1H), 5.25 (d, 1H), 5.19 (d, 1H)	3.84 (d, 2H), 4.35 (s, 2H)	2.42 (s, 3H)	CDCl₃
Note: The chemical shift for the N-CH2 protons of the diallyl compound is an estimation based on typical values for similar structures, as the direct experimental value was not found in the initial search.					

Table 2: 13C NMR Spectral Data Comparison



Compound	Aromatic Carbons (Ar- C)	Allyl Carbons (=CH, =CH ₂) **	Allyl Carbon (N- CH ₂) **	Methyl Carbon (Ar- CH₃)	Solvent
N,N-diallyl-4- methylbenze nesulfonamid e	144.0, 136.0, 129.7, 127.3	134.8, 118.0	50.0	21.5	CDCl₃
N-Allyl-N- benzyl-4- methylbenze nesulfonamid e	143.66, 136.98, 133.06, 129.85, 127.25	133.06, 117.87	45.90	21.65	CDCl₃[1]
Note: The chemical shifts for the allyl carbons of the diallyl compound are estimations based on typical values and data from similar structures, as the direct experimental value was not fully detailed in the initial search results.					



Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra for compounds such as **N,N-diallyl-4-methylbenzenesulfonamide**.

Instrumentation: A Bruker Avance DPX-400 spectrometer (or equivalent) is typically used, operating at 400.1 MHz for ¹H and 100.6 MHz for ¹³C nuclei.[2]

Sample Preparation:

- Approximately 5-10 mg of the sulfonamide sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
- The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment is used.
- Acquisition Parameters:
 - Spectral Width: Typically 0-12 ppm.
 - Pulse Angle: 30-45 degrees.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
- Acquisition Parameters:



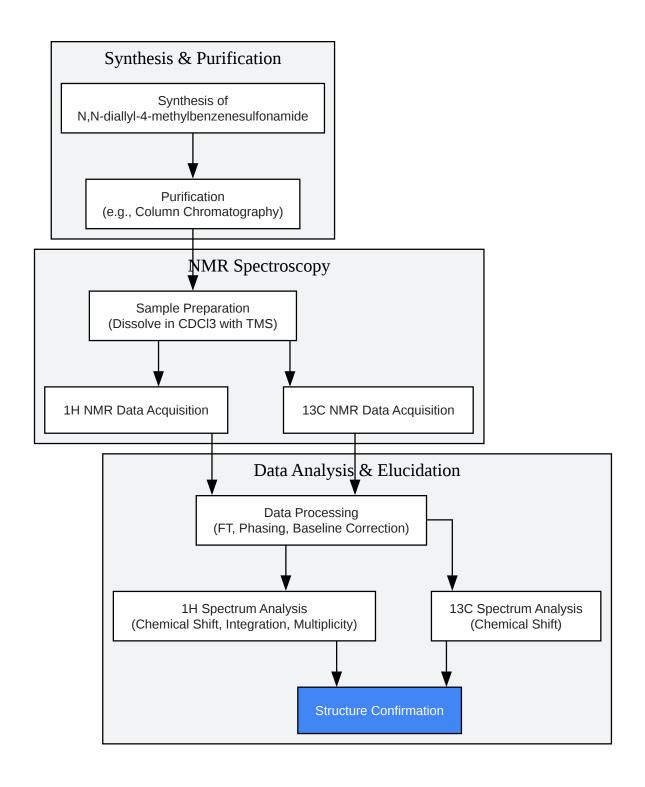
- Spectral Width: Typically 0-220 ppm.
- Pulse Angle: 30 degrees.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **N,N-diallyl-4-methylbenzenesulfonamide**.





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